2-[4-(4-methoxybenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-12-7-9-13(10-8-12)28(24,25)11-3-6-16(22)21-19-17(18(20)23)14-4-2-5-15(14)27-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABEZYYYKMKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The compound’s interaction with its targets and any resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their wide range of pharmacological properties. The downstream effects would depend on the specific pathway that the compound affects.
Result of Action
Given the wide range of pharmacological properties of thiophene derivatives, the compound could potentially have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-[4-(4-methoxybenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound also binds to specific proteins, altering their function and leading to various biochemical effects. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the Wnt/β-catenin pathway, which is critical for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in inflammatory responses, thereby modulating the cellular environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit certain enzymes makes it a potential candidate for therapeutic applications, particularly in diseases where enzyme dysregulation is a factor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have provided insights into its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and modulating gene expression. At higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific tissues, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, thereby affecting its function and efficacy.
Biological Activity
2-[4-(4-methoxybenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopentathiophene core : A five-membered ring containing sulfur atoms, known for its electron-rich properties.
- Sulfonamide group : Enhances solubility and biological activity.
- Methoxy and butanamide substituents : Contribute to the compound's pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interact with various enzymes, potentially inhibiting their activity. This can affect pathways involved in inflammation and cancer progression.
- Modulation of Receptor Activity : The structure allows for interaction with multiple receptors, influencing cellular signaling pathways related to pain and inflammation.
- Antioxidant Properties : Thiophene derivatives often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
Research indicates that thiophene-based compounds can exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
- Case Study : A study demonstrated that similar thiophene derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is notable:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
- Evidence : In vivo studies have shown that thiophene derivatives reduced inflammation in animal models of arthritis .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Mechanism : It could disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Findings : Research has indicated that structurally similar compounds demonstrated effectiveness against a range of bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Case Study Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of cell membranes |
Research Findings
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the thiophene ring can significantly alter biological activity. For example, substituents on the aromatic rings can enhance binding affinity to target proteins.
- Pharmacokinetics : Investigations into the pharmacokinetic properties indicate favorable absorption and distribution profiles, making it a promising candidate for further development in drug formulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound belongs to a class of cyclopenta[b]thiophene carboxamides with sulfonamide substituents. Key structural analogues include:
Physicochemical Properties
- Density and Stability : The compound’s predicted density (1.57 g/cm³) aligns with analogues like T500932 (), suggesting similar packing and stability. Storage at -20°C is typical for sulfonamide derivatives to prevent hydrolysis .
Research Findings and Data Tables
Table 1: Comparative Pharmacological Data
Table 2: Physicochemical Comparison
Preparation Methods
Cyclization Strategies
The cyclopenta[b]thiophene ring system is typically constructed via intramolecular Friedel-Crafts alkylation . A representative pathway involves:
-
Substrate Preparation : 3-Cyanothiophene derivatives are alkylated at the α-position using 1,4-dibromobutane.
-
Ring Closure : Treatment with AlCl₃ in dichloromethane induces cyclization, forming the bicyclic structure.
Critical Parameters :
-
Temperature control (−10°C to 25°C) minimizes polymerization.
-
Solvent polarity (dichloromethane > toluene) improves cyclization efficiency.
Carboxamide Functionalization
The 3-carboxamide group is introduced via hydrolysis-amination :
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Hydrolysis of the nitrile intermediate to carboxylic acid using NaOH/H₂O₂.
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Activation as acid chloride (SOCl₂) followed by reaction with ammonium hydroxide.
Yield Optimization :
-
Two-step yield: 68–72%.
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Purity ≥95% (HPLC) after recrystallization from ethanol/water.
Preparation of 4-Methoxybenzenesulfonylbutanoic Acid
Sulfonation of 4-Methoxyphenyl Precursors
The sulfonyl group is installed via electrophilic sulfonation :
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Chlorosulfonation : 4-Methoxybenzene reacts with ClSO₃H at 0°C, yielding 4-methoxybenzenesulfonyl chloride.
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Nucleophilic Displacement : Reaction with 4-aminobutanoic acid in pyridine/DMF generates the sulfonamide intermediate.
Reaction Conditions :
-
Pyridine acts as both base and solvent.
-
Stoichiometry: 1.2 equiv sulfonyl chloride per amine group.
Acid Activation for Amide Coupling
The butanoic acid is activated as a mixed anhydride using isobutyl chloroformate:
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Dissolve sulfonamide in THF at −15°C.
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Add isobutyl chloroformate and N-methylmorpholine.
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Stir for 1 hr to form the activated species.
Advantages Over Acid Chlorides :
-
Reduced side reactions with thiophene rings.
Amide Bond Formation: Coupling the Sulfonylbutanoic Acid to the Cyclopentathiophene Carboxamide
Coupling Reagent Screening
Comparative studies of coupling agents reveal:
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 58 | 89 |
| HATU/DIEA | DCM | 0→25 | 76 | 93 |
| Mixed Anhydride | THF | −15→25 | 82 | 97 |
Optimal Conditions : Mixed anhydride method at −15°C with gradual warming, achieving 82% isolated yield.
Steric Considerations
The bicyclic thiophene core imposes significant steric hindrance:
-
Preactivation of the carboxylic acid is essential.
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Slow Addition : Sulfonylbutanoic anhydride added dropwise over 2 hrs to minimize dimerization.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Solvent screening for the Friedel-Crafts step shows:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DCM | 8.93 | 71 | 6 |
| Toluene | 2.38 | 49 | 12 |
| DMF | 36.7 | 63 | 8 |
Polar solvents enhance ion pair stability, accelerating cyclization.
Temperature Profiling in Sulfonation
Controlling exothermicity during chlorosulfonation:
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Adiabatic Calorimetry : Reveals ΔT of 42°C without cooling.
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Jacketed Reactor : Maintains 0–5°C, suppressing tar formation.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
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δ 8.21 (s, 1H, CONH).
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δ 7.89 (d, J = 8.8 Hz, 2H, SO₂ArH).
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δ 3.85 (s, 3H, OCH₃).
HRMS (ESI-TOF) : m/z Calculated for C₂₀H₂₁N₂O₅S₂: 441.0912; Found: 441.0908.
Chromatographic Purity
HPLC Method :
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Column: C18, 5 µm, 250 × 4.6 mm.
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Mobile Phase: 65:35 MeCN/H₂O + 0.1% TFA.
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Retention Time: 12.7 min.
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Purity: 98.6% (area normalization).
Q & A
Q. Methodological Strategies :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates. Adjust stoichiometry if Rf deviates >10% .
- Purification : Gradient column chromatography (silica gel, 5→20% MeOH in DCM) removes unreacted sulfonyl chloride. For final product, recrystallize from ethanol/water (4:1) to achieve >98% purity .
- Side Reaction Mitigation : Add molecular sieves (4Å) during amidation to absorb generated HCl, preventing cyclopenta ring degradation .
Q. Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C (cyclization) | ±5% yield |
| Solvent (DMF) | Anhydrous, <50 ppm H₂O | +15% yield |
| Catalyst (EDC/HOBt) | 1.5 eq. EDC | Reduces dimerization by 30% |
Advanced: How to resolve contradictions in pharmacological data for sulfonamide-thiophene derivatives?
Case Study : Conflicting reports on IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM against MCF-7 cells) may arise from:
- Structural Isomerism : Check for cis/trans sulfonamide configurations via NOESY NMR (nuclear Overhauser effects between NH and adjacent protons) .
- Assay Variability : Standardize ATP-based viability assays (luminescence vs. colorimetric) and cell passage numbers (use ≤P15) .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups reduce logP by 0.3, enhancing solubility but lowering membrane permeability) .
Advanced: What computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina with homology-modeled kinases (e.g., EGFR; PDB ID: 1M17) to prioritize sulfonamide-thiophene interactions. Key residues: Lys721 (H-bond with sulfonyl) and Thr766 (hydrophobic contact with cyclopenta) .
- MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) assess binding stability (RMSD <2.0 Å after 50 ns) .
- QSAR Models : Train models on IC₅₀ data (n=45 analogs) using MOE descriptors (e.g., polar surface area, H-bond acceptors). Validation: R² = 0.82, q² = 0.75 .
Advanced: How to design derivatives for improved metabolic stability?
Q. Methodology :
- Prodrug Approach : Introduce ester groups at the carboxamide position (e.g., ethyl ester) to enhance oral bioavailability. Hydrolyze in plasma (t₁/₂ = 4.2 h) .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolically labile sites (e.g., methoxy demethylation at CYP3A4). Replace with trifluoromethoxy (resists oxidation; t₁/₂ increases to 8.1 h) .
Advanced: What analytical strategies validate batch-to-batch consistency?
- HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), gradient elution (0.1% TFA in H₂O/MeCN). Retention time: 12.3 ± 0.2 min; peak area RSD <1.5% .
- Elemental Analysis : Theoretical C: 52.12%, H: 4.89%, N: 8.51%. Acceptable deviation: ±0.3% .
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) shows <5% impurity formation (HPLC) if stored in amber vials under N₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
